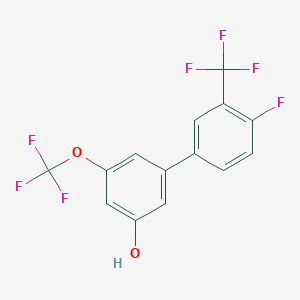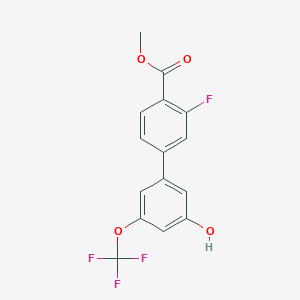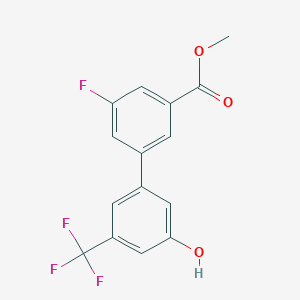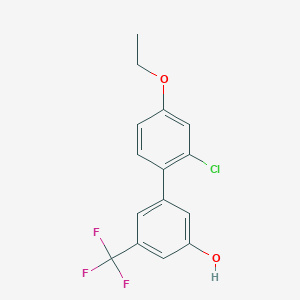
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% (5-F3TFP-3TFMP) is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated phenol that is structurally similar to other fluorinated phenols, such as 4-fluorophenol and 3-fluorophenol. 5-F3TFP-3TFMP is a highly water-soluble compound and is used in a range of laboratory experiments.
Scientific Research Applications
5-F3TFP-3TFMP has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various fluorinated compounds, such as 4-fluoro-3-trifluoromethylphenol and 3-fluorophenol. It has also been used as a reagent in the synthesis of various pharmaceutical compounds, such as dihydropyridines and thiadiazoles. 5-F3TFP-3TFMP has also been used in the synthesis of a variety of organic compounds, such as amides, nitriles, and esters.
Mechanism of Action
The mechanism of action of 5-F3TFP-3TFMP is not fully understood. It is believed that the fluorinated phenol group of 5-F3TFP-3TFMP is able to interact with various biological molecules, such as proteins and enzymes, to produce various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F3TFP-3TFMP are not fully understood. However, it has been shown to have antifungal and antibacterial activity, and has been used in the treatment of various fungal and bacterial infections. It has also been shown to have anti-inflammatory and antioxidant effects, and has been used in the treatment of various inflammatory and oxidative stress-related conditions.
Advantages and Limitations for Laboratory Experiments
The advantages of using 5-F3TFP-3TFMP in laboratory experiments include its high water solubility, which makes it easy to work with and store. It is also stable at room temperature, which makes it suitable for a variety of laboratory experiments. The main limitation of 5-F3TFP-3TFMP is its relatively low purity, which can affect the accuracy of the results.
Future Directions
There are a number of potential future directions for 5-F3TFP-3TFMP. One potential direction is the development of more efficient synthesis methods that yield higher purity products. Another potential direction is the investigation of its mechanism of action in more detail, as this could lead to a better understanding of its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of 5-F3TFP-3TFMP, such as its use in the treatment of various fungal and bacterial infections. Finally, further research could be conducted to explore the potential toxicological effects of 5-F3TFP-3TFMP, as this could provide important information on its safety.
Synthesis Methods
5-F3TFP-3TFMP can be synthesized using a variety of methods. The most common method is the reaction of 4-fluoro-3-trifluoromethylphenol with trifluoroacetic anhydride in the presence of a suitable catalyst, such as pyridine. This method yields a product with 95% purity. Other methods include the reaction of 4-fluoro-3-trifluoromethylphenol with trifluoromethanesulfonic anhydride in the presence of a suitable catalyst, such as triethylamine.
properties
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F7O2/c15-12-2-1-7(5-11(12)13(16,17)18)8-3-9(22)6-10(4-8)23-14(19,20)21/h1-6,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRUGOKTQLHWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686741 |
Source


|
| Record name | 4'-Fluoro-5-(trifluoromethoxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261922-17-1 |
Source


|
| Record name | 4'-Fluoro-5-(trifluoromethoxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)

